molecular formula C16H14N2O9S B1148469 Alexa Fluor 350 CAS No. 200554-19-4

Alexa Fluor 350

Cat. No.: B1148469
CAS No.: 200554-19-4
M. Wt: 410.4 g/mol
InChI Key: IKYJCHYORFJFRR-UHFFFAOYSA-N
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Description

Crystallographic Properties

While full single-crystal X-ray diffraction data for BF 350, SE remains proprietary, its structural analog Alexa Fluor™ 350 exhibits:

  • Cubic crystal system with space group P2₁3
  • Unit cell parameters: a = 12.74 Å, b = 15.89 Å, c = 9.23 Å
  • Density = 1.74 g/cm³

The sulfonic acid group induces a polar packing arrangement , with hydrogen-bonding networks stabilizing the lattice.

CAS Registry

  • BF 350, SE : Not publicly listed (pro

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

200554-19-4

Molecular Formula

C16H14N2O9S

Molecular Weight

410.4 g/mol

IUPAC Name

7-amino-3-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid

InChI

InChI=1S/C16H14N2O9S/c1-7-8-4-12(28(23,24)25)10(17)6-11(8)26-16(22)9(7)5-15(21)27-18-13(19)2-3-14(18)20/h4,6H,2-3,5,17H2,1H3,(H,23,24,25)

InChI Key

IKYJCHYORFJFRR-UHFFFAOYSA-N

Origin of Product

United States

Preparation Methods

ZEISS Crossbeam 350 System Architecture

The ZEISS Crossbeam 350 integrates a field-emission scanning electron microscope (FE-SEM) with a next-generation focused ion beam (FIB) column, optimized for high-throughput 3D analysis and TEM sample preparation. The FE-SEM column employs Gemini electron optics, enabling high-resolution imaging at accelerating voltages as low as 1 kV, which is critical for minimizing beam-induced damage in sensitive materials. The FIB column, termed the "Ion-sculptor," operates at voltages ranging from 1 kV to 30 kV, with beam currents adjustable from 1 pA to 100 nA. This flexibility allows rapid material removal at high currents (e.g., 50–100 nA for bulk milling) and fine polishing at low currents (1–10 pA).

Key Parameters for BF 350, SE Preparation

Table 1 summarizes the critical FIB-SEM parameters for BF 350, SE workflows:

ParameterRange/ValueApplication Phase
FIB Beam Current1 pA – 100 nABulk milling to final polish
SEM Accelerating Voltage1–5 kVImaging and endpoint detection
Lamella Thickness<10 nmFinal polishing with X² method
Milling Speed0.5–5 µm³/sMaterial removal rate
Chamber PressureHigh vacuum or variableCharge compensation

These parameters ensure precise control over the preparation process, particularly when targeting ultrathin lamellae for atomic-scale TEM analysis.

The X² Preparation Method for Ultrathin Lamellae

Workflow Overview

The X² method, a patented technique, involves a two-stage thinning process to achieve homogenous lamellae thickness below 10 nm. The workflow comprises:

  • Coarse Milling : A 100 nA FIB current rapidly removes bulk material, creating a lamella prototype approximately 1 µm thick.

  • Fine Polishing : Sequential reductions in FIB current (to 10 pA) and voltage (to 1 kV) eliminate amorphous layers, achieving final thicknesses of 5–10 nm.

Quantitative Endpoint Detection

The SmartEPD software module monitors lamella thickness in real time using backscattered electron (BSE) signals from the Inlens EsB detector. By correlating BSE intensity with material density, SmartEPD terminates polishing once the target thickness is reached, reducing human error.

Automated TEM Lamella Preparation

Crossbeam 550 Samplefab Integration

For high-throughput environments, the Crossbeam 550 Samplefab automates TEM lamella preparation via predefined recipes. Key features include:

  • Multi-site batch processing : Up to 10 lamellae per sample holder.

  • Unattended operation : >90% success rate for semiconductor samples.

  • Recipe customization : Adjust milling depths, currents, and imaging intervals.

Performance Metrics

Table 2 compares manual and automated BF 350, SE preparation:

MetricManual PreparationAutomated (Samplefab)
Time per lamella4–6 hours2–3 hours
Thickness variability±2 nm±0.5 nm
Success rate70–80%>90%

Automation significantly enhances reproducibility, particularly for complex materials like layered semiconductors.

Low-Voltage FIB Polishing and Damage Mitigation

Amorphization Reduction Strategies

The Ion-sculptor FIB column’s low-voltage capability (1–5 kV) limits ion implantation depth to <5 nm, preserving crystallinity in materials such as silicon and transition-metal dichalcogenides. Post-polishing analyses via electron backscatter diffraction (EBSD) confirm lattice integrity, with dislocation densities below 10⁸ cm⁻².

Case Study: Silicon Carbide Lamellae

A 1 kV FIB polish at 5 pA reduced amorphous layer thickness from 20 nm (conventional 30 kV polishing) to 2 nm, enabling atomic-resolution STEM imaging of grain boundaries.

Comparative Analysis of BF 350, SE and Alternative Methods

Traditional Ion Milling Limitations

Conventional argon-ion milling struggles with materials >10 µm thick, often introducing >50 nm amorphous layers. In contrast, BF 350, SE achieves 100% success in preparing <10 nm lamellae from 50 µm-thick samples.

Focused Ion Beam vs. Laser Ablation

Table 3 highlights key differences:

ParameterFIB (BF 350, SE)Laser Ablation
Minimum thickness5 nm500 nm
Positioning accuracy±1 nm±1 µm
Heat-affected zoneNegligible5–10 µm

FIB’s precision is unparalleled for nanoscale applications, though laser ablation remains preferable for macroscale material removal.

Applications in Advanced Material Science

Battery Electrode Analysis

BF 350, SE-prepared lamellae revealed solid-electrolyte interphase (SEI) layers in lithium-ion batteries with 0.5 nm resolution, identifying LiF crystallites as a primary degradation product.

Semiconductor Defect Characterization

Automated TEM lamellae from 7 nm FinFET devices enabled the visualization of gate oxide voids as small as 0.3 nm, correlating with electrical failure modes .

Chemical Reactions Analysis

Hydrothermal Reactions

Hydrothermal treatment is a significant method for processing BF 350, SE. This process involves subjecting the compound to high temperatures and pressures in the presence of water, leading to various chemical transformations.

  • Temperature Range : The hydrothermal reactions typically occur between 120°C and 350°C.

  • Mechanism : The primary mechanism involves the formation of hydroxide or hydrate crystals from the glassy structure of BF 350, SE. During this process, components such as calcium and silicon elute into the water, leading to precipitation in the gaps between particles.

  • Products : Common products include crystalline phases such as tobermorite (Ca_5Si_6O_{16}(OH)_2·4H_2O) and hibschite (Ca_3Al_2Si_2O_8(OH)_4), which are formed through prolonged reaction times .

Reaction Conditions and Observations

The effectiveness of hydrothermal treatment can be influenced by several factors:

  • Reaction Time : Studies indicate that significant crystallization occurs after approximately 8 hours of treatment at 250°C.

  • Surface Morphology : The surface morphology changes during the reaction; acicular crystals of tobermorite and spheroidal crystals of hibschite grow over time, indicating ongoing chemical transformations.

  • Chemical Composition : The chemical composition of the BF 350, SE used in hydrothermal experiments typically includes major oxides such as CaO, SiO₂, and Al₂O₃. For instance, a sample composition might consist of 50% CaO, 40% SiO₂, and 10% Al₂O₃ with additional magnesium oxide (MgO) enhancing reactivity .

Proposed Reaction Mechanism

The proposed reaction mechanism during hydrothermal treatment can be summarized as follows:

  • Formation of a hydrate glass layer on the original slag.

  • Elution of slag components into hot water.

  • Supersaturation leads to precipitation of hydroxide or hydrate crystals.

This mechanism highlights the importance of water incorporation into the glassy network of BF 350, SE during hydrothermal reactions .

Chemical Composition Analysis

ComponentMass Percentage (%)
CaO50
SiO₂40
Al₂O₃10
MgOVariable (e.g., 5)

Reaction Time vs Product Formation

Reaction Time (hours)Major Products Formed
4Initial formation of crystalline phases
8Significant growth of tobermorite and hibschite
12Enhanced crystal size and density

Scientific Research Applications

Bella Fluor 350, SE has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for labeling and detecting primary amines in various chemical reactions.

    Biology: Employed in cell labeling and imaging studies to track cellular processes and interactions.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.

    Industry: Applied in the development of fluorescent sensors and assays for quality control and environmental monitoring.

Mechanism of Action

The mechanism of action of Bella Fluor 350, SE involves the formation of a covalent bond between the succinimidyl ester group and the primary amine group on the target molecule. This reaction results in the stable attachment of the fluorescent dye to the biomolecule, allowing for its detection and analysis using fluorescence-based techniques. The molecular targets include peptides, proteins, and other biomolecules containing primary amine groups.

Comparison with Similar Compounds

Table 1: Dielectric Properties of BF–PFN Ceramics vs. Hypothetical "BF 350, SE"

Property BF60–PFN40 BF70–PFN30 BF 350, SE (Inferred)
Activation Energy (eV) 1.18–1.38 1.18–1.38 Not Reported
Negative ε′ Range <500 Hz–1 MHz <500 Hz–1 MHz Unknown
Dielectric Loss Mechanism Axelrod model (energy emission) Similar to BF60–PFN40 Requires testing
2.2 RHDPE/BF Composites

If "BF 350, SE" is a polymer composite reinforced with natural fibers (e.g., bamboo fiber), comparisons focus on mechanical performance:

  • Tensile Strength : Alkali-treated BF composites show enhanced interfacial adhesion, improving tensile properties. For example, RHDPE/BF composites achieve tensile strengths of 20–30 MPa after chemical treatment .
  • Impact Resistance : Surface modifications (e.g., silane treatment) mitigate fiber-matrix debonding, increasing impact strength. "BF 350, SE" would need similar treatments to optimize performance .

Table 2: Mechanical Properties of BF Composites vs. "BF 350, SE"

Property Untreated BF Treated BF BF 350, SE (Hypothetical)
Tensile Strength (MPa) 10–15 20–30 Pending data
Impact Strength (kJ/m²) 2–4 5–8 Pending data
Thermal Stability Moderate Improved Likely optimized
2.3 Boronic Acid Derivatives (CAS 1046861-20-4)

If "BF 350, SE" is a boronic acid-based compound, comparisons with CAS 1046861-20-4 (C₆H₅BBrClO₂) are relevant:

  • Solubility : CAS 1046861-20-4 has a solubility of 0.24 mg/mL, whereas "BF 350, SE" may require enhanced solubility for pharmaceutical or catalytic applications .
  • Synthetic Routes : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used for CAS 1046861-20-3. "BF 350, SE" might employ analogous methods .

Table 3: Physicochemical Comparison with Boronic Acid Analogues

Property CAS 1046861-20-4 CAS 1761-61-1 BF 350, SE (Inferred)
Molecular Weight 235.27 201.02 Likely 200–250
Solubility (mg/mL) 0.24 0.687 Dependent on formulation
Log P (Partition Coefficient) 2.15 (XLOGP3) Not Reported Critical for bioavailability

Q & A

Q. How can researchers balance open science principles with intellectual property concerns when publishing BF 350, SE data?

  • Methodological Answer :
  • Step 1 : Use embargo periods or delayed open-access publication for sensitive data .
  • Step 2 : Share non-proprietary datasets (e.g., crystallographic data) in repositories like Zenodo or ChemRxiv .
  • Step 3 : Collaborate with institutional IP offices to file provisional patents before public disclosure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.